5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide
Overview
Description
5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide is a synthetic organic compound characterized by its unique structure, which includes a tetrafluorophenoxy group and a furan ring
Preparation Methods
The synthesis of 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide typically involves multiple steps. One common method includes the reaction of 2,3,5,6-tetrafluorophenol with a suitable furan derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the process. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction parameters.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include:
2,3,5,6-tetrafluoroterephthaldehyde: Shares the tetrafluorophenoxy group but differs in its overall structure and applications.
5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furaldehyde: Similar in structure but with different functional groups, leading to varied reactivity and applications.
5-[(2,3,5,6-Tetrafluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)-2-furamide: Another structurally related compound with distinct properties and uses.
This compound’s uniqueness lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F4NO4/c18-11-6-12(19)15(21)16(14(11)20)25-8-10-3-4-13(26-10)17(23)22-7-9-2-1-5-24-9/h3-4,6,9H,1-2,5,7-8H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVFJFRRXSMCRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=C(O2)COC3=C(C(=CC(=C3F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F4NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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